molecular formula C5H9NO2S B594949 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide CAS No. 1263182-09-7

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide

Cat. No.: B594949
CAS No.: 1263182-09-7
M. Wt: 147.192
InChI Key: LXBXLDOZHMVJNC-UHFFFAOYSA-N
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Description

“2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide” is a chemical compound with the molecular formula C₅H₉NO₂S . It also has a hydrochloride variant with the molecular formula C₅H₁₀ClNO₂S . The molecular weight of the hydrochloride variant is 183.01 .


Molecular Structure Analysis

The InChI code for the hydrochloride variant of “this compound” is 1S/C5H9NO2S.ClH/c7-9(8)3-5(4-9)1-6-2-5;/h6H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The hydrochloride variant of “this compound” is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Sterically Constrained Amino Acids

The compound has been utilized in the synthesis of novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These sterically constrained amino acids have potential applications in chemistry, biochemistry, and drug design, offering a unique structural framework for the development of new pharmaceutical agents (Radchenko, Grygorenko, & Komarov, 2010).

Improved Synthesis and Properties

An improved synthesis process for 2-oxa-6-azaspiro[3.3]heptane has been developed, yielding a product with enhanced stability and solubility. This advancement enables access to a broader range of reaction conditions, facilitating further research and application in various chemical synthesis processes (van der Haas et al., 2017).

Drug Discovery and Design

The compound has been explored as a building block in drug discovery, particularly for synthesizing bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This substance is valuable for selective derivation on its azetidine and cyclobutane rings, offering a new avenue for accessing chemical spaces complementary to piperidine ring systems in the quest for novel therapeutic agents (Meyers et al., 2009).

Dual Kinase Inhibitors for Anticancer Therapy

In the realm of anticancer research, a series of 2,3-dihydroimidazo[2,1-b]thiazoles, incorporating a 2-oxa-6-azaspiro [3.3] heptane moiety as a bioisosteric replacement, have been designed and synthesized. These compounds act as dual kinase inhibitors of IGF1R and EGFR, displaying promising activity against both wild type and mutant forms of these enzymes, which is critical for the development of new cancer treatments (Gadekar et al., 2021).

Coordination Chemistry and Ligand Design

The compound has also been synthesized and utilized in coordination chemistry as "rigid-rod" ligands for transition-metal complexes. This application demonstrates the versatility of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide and related structures in the design of novel ligands for metal coordination, contributing to advancements in materials science and catalysis (Block et al., 2005).

Safety and Hazards

The safety data sheet for “2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Properties

IUPAC Name

2λ6-thia-6-azaspiro[3.3]heptane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-9(8)3-5(4-9)1-6-2-5/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBXLDOZHMVJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717288
Record name 2lambda~6~-Thia-6-azaspiro[3.3]heptane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263182-09-7
Record name 2lambda~6~-Thia-6-azaspiro[3.3]heptane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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